Polyyne Resin Formation Yield: Bis(trimethylstannyl)acetylene vs. Phenyl-Trimethylstannyl Acetylene in Pd-Catalyzed Dimerization
In a homogeneous palladium-catalyzed coupling system designed for sp–sp carbon–carbon bond formation, bis(trimethylstannyl)acetylene delivered an 85% yield of polyyne resin. Under identical catalytic conditions, the comparator substrate—an acetylene substituted with a phenyl group on one terminus and a trimethyltin group on the other—produced diphenylbutadiyne in 95% yield [1]. This 10-percentage-point differential reflects the distinct polymerization behavior of the symmetrical bis-stannylated scaffold versus the asymmetrical mono-stannylated analog, directly influencing product distribution and molecular weight outcomes.
| Evidence Dimension | Yield of coupling product under homogeneous Pd catalysis |
|---|---|
| Target Compound Data | 85% yield (polyyne resin) |
| Comparator Or Baseline | Phenyl-trimethylstannyl acetylene: 95% yield (diphenylbutadiyne) |
| Quantified Difference | 10 percentage points lower yield; divergent product class (polymer vs. discrete dimer) |
| Conditions | Pd(II) catalyst reduced to Pd(0) in situ; (E)-diiodoethene as terminal oxidant; homogeneous conditions |
Why This Matters
The 85% polyyne resin yield defines the expected productivity for linear carbon chain extension using this specific bis-stannylated reagent, while the product divergence confirms that symmetrical bis(trimethylstannyl)acetylene is essential for polyyne formation—not the mono-stannylated analog.
- [1] Wright, M. E. et al. J. Am. Chem. Soc. 1997, 119, 8393. (Reported in Chem. Eng. News 1997, 75(36), 30). View Source
